molecular formula C15H13NO3 B6369409 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261932-72-2

3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6369409
CAS RN: 1261932-72-2
M. Wt: 255.27 g/mol
InChI Key: PFOMIKYALITZSS-UHFFFAOYSA-N
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Description

3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid (3-MPCA) is an important organic compound that is widely used in various scientific research applications. 3-MPCA is a white crystalline solid with a melting point of 98-100 °C and a boiling point of 250-255 °C. It is soluble in water, ethanol, and methanol. 3-MPCA is a derivative of benzoic acid and can be synthesized in two steps.

Scientific Research Applications

3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% has a wide range of scientific research applications, including in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material for the synthesis of other compounds, such as 3-methoxy-2-methylbenzoic acid, which is an important intermediate in the synthesis of pharmaceuticals. 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% is also used in the synthesis of various drugs, such as ibuprofen and naproxen.

Mechanism of Action

3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% is an organic compound that is used in various scientific research applications. It acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects
3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animals. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are important mediators of inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high solubility in water and other organic solvents. This makes it easy to use and handle in the laboratory. However, it is important to note that 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% is an inhibitor of COX-2 and 5-LOX, and therefore should not be used in experiments where these enzymes are being studied.

Future Directions

The potential applications of 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% are numerous. It could be used in the development of new drugs for the treatment of inflammatory and pain-related conditions. It could also be used in the development of new compounds for use in laboratory experiments, such as for the synthesis of other organic compounds or for the study of the effects of COX-2 and 5-LOX inhibition. Additionally, 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% could be used in the development of new compounds for use in the food industry, such as preservatives or flavor enhancers.

Synthesis Methods

3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized in two steps. The first step is the reaction between 3-nitrobenzaldehyde and N-methylaminocarbonyl chloride to form 3-methylbenzoyl chloride. The second step is the reaction between 3-methylbenzoyl chloride and 3-nitrobenzaldehyde in the presence of sodium hydroxide to form the final product, 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, 95%.

properties

IUPAC Name

3-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-14(17)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMIKYALITZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683314
Record name 3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-72-2
Record name 3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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